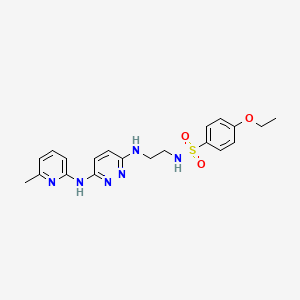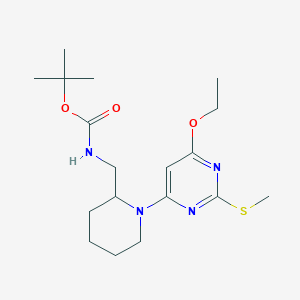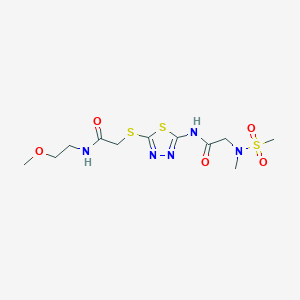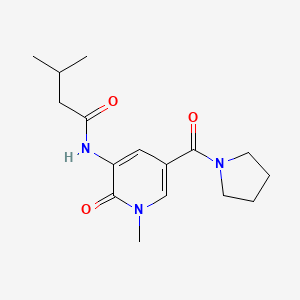![molecular formula C14H19NO4 B2615777 Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate CAS No. 405096-12-0](/img/structure/B2615777.png)
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate, also known as MHFH, is a synthetic compound that has been widely used in scientific research. MHFH belongs to the class of formamido ester derivatives and is known for its ability to inhibit the activity of certain enzymes.
Applications De Recherche Scientifique
Reductive Formylation and Chemical Synthesis Applications
- The reductive formylation of quinoxaline derivatives, including reactions involving formic acid in formamide, showcases the chemical versatility of formamido compounds and their derivatives in synthesizing complex molecular structures, possibly relevant to the synthesis of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate and related compounds (Baxter & Cameron, 1968).
Neuroprotective and Anticancer Potential
- Development of 5-aroylindolyl-substituted hydroxamic acids with inhibitory selectivity against histone deacetylase 6 (HDAC6) suggests a framework for exploring Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate derivatives in neurological and oncological research, given the compound's potential modification to include hydroxamic acid functionalities for selective enzyme inhibition (Lee et al., 2018).
Environmental Applications
- The simultaneous trapping of Cr(III) and organic dyes by a pH-responsive resin demonstrates the potential of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate derivatives in environmental remediation, particularly in water purification technologies that require the removal of heavy metals and organic pollutants (Ali, Rachman, & Saleh, 2017).
Biodegradation and Pollution Control
- The microbial degradation of polychlorinated biphenyls (PCBs) and the role of specific hydrolases in this process highlight the potential application of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate in biotechnological solutions for pollution control, given its structural compatibility with compounds involved in microbial metabolism pathways (Seah et al., 1998).
Propriétés
IUPAC Name |
methyl 6-[(4-hydroxybenzoyl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13(17)5-3-2-4-10-15-14(18)11-6-8-12(16)9-7-11/h6-9,16H,2-5,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYATFHKZIZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2615698.png)





![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2615707.png)





